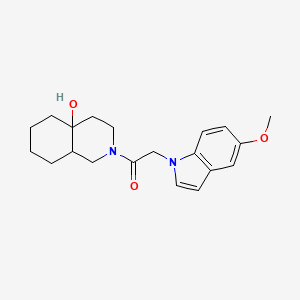![molecular formula C22H21N5O4 B11131138 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B11131138.png)
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features a combination of oxadiazole and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzodiazepine intermediates. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The benzodiazepine moiety can be prepared via the condensation of o-phenylenediamine with a suitable dicarbonyl compound . The final step involves coupling the oxadiazole and benzodiazepine intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole or benzodiazepine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzodiazepine receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-anxiety or anti-convulsant properties.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets, such as benzodiazepine receptors in the central nervous system. This interaction may modulate the activity of neurotransmitters like GABA, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their various biological activities.
Benzodiazepine Derivatives: Compounds with the benzodiazepine core are well-known for their use in treating anxiety and seizures.
Uniqueness
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to the combination of the oxadiazole and benzodiazepine moieties, which may confer a distinct set of biological activities and chemical properties.
Properties
Molecular Formula |
C22H21N5O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C22H21N5O4/c28-19(23-13-20-26-18(27-31-20)12-14-6-2-1-3-7-14)11-10-17-22(30)24-16-9-5-4-8-15(16)21(29)25-17/h1-9,17H,10-13H2,(H,23,28)(H,24,30)(H,25,29) |
InChI Key |
ROZAZBSCOSDFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11131056.png)
![methyl 5-methyl-2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11131062.png)

![N~2~-benzyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B11131090.png)
![2-(2-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131097.png)

![methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B11131108.png)
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B11131114.png)

![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11131130.png)
![3-(4-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11131146.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide](/img/structure/B11131154.png)
![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan](/img/structure/B11131158.png)
![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B11131163.png)
